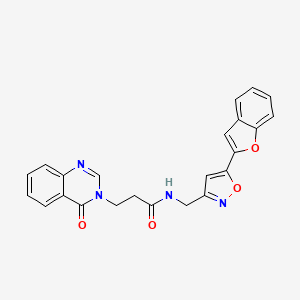

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Description

The compound N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a multifunctional heterocyclic molecule combining benzofuran, isoxazole, and quinazolinone moieties linked via a propanamide bridge. Benzofuran and isoxazole are electron-rich aromatic systems, while the 4-oxoquinazolin-3(4H)-yl group is a pharmacophoric scaffold associated with kinase inhibition and anticancer activity.

Properties

IUPAC Name |

N-[[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl]-3-(4-oxoquinazolin-3-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N4O4/c28-22(9-10-27-14-25-18-7-3-2-6-17(18)23(27)29)24-13-16-12-21(31-26-16)20-11-15-5-1-4-8-19(15)30-20/h1-8,11-12,14H,9-10,13H2,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOCLXIUYZDIYEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C3=CC(=NO3)CNC(=O)CCN4C=NC5=CC=CC=C5C4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article synthesizes existing research findings, focusing on its biological activity, particularly in anticancer and antimicrobial applications.

Chemical Structure and Properties

The compound features a unique structure that combines a benzofuran moiety, an isoxazole ring, and a quinazoline derivative. This structural combination is believed to enhance its biological activity compared to simpler analogs.

Molecular Details:

- Molecular Formula: C21H19N3O5S

- Molecular Weight: 425.5 g/mol

- CAS Number: 1105243-31-9

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Inhibition of Histone Deacetylases (HDACs): The compound exhibits cytotoxicity against cancer cell lines, potentially through the inhibition of HDACs, which are involved in gene expression and cell proliferation.

- Antimicrobial Activity: Similar compounds have shown promising results against various bacterial strains, suggesting that this compound may also possess antimicrobial properties .

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against multiple cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| Colon Cancer | 10 | HDAC inhibition |

| Breast Cancer | 15 | Induction of apoptosis |

| Lung Cancer | 12 | Cell cycle arrest |

These findings suggest that the compound can selectively target cancer cells while minimizing toxicity to normal cells.

Antimicrobial Activity

The compound's potential as an antimicrobial agent is supported by studies on structurally related benzofuran derivatives:

- Bacterial Activity: Preliminary studies indicate effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 0.78 to 6.25 µg/mL .

- Fungal Activity: Some derivatives have shown antifungal properties, particularly against Candida albicans.

Case Studies and Research Findings

-

Study on Anticancer Activity:

- A study demonstrated that the compound led to significant apoptosis in breast cancer cells, with a marked increase in caspase activity and a decrease in Bcl-2 expression.

- The study utilized flow cytometry to assess cell viability and apoptosis rates.

-

Antimicrobial Screening:

- A series of benzofuran derivatives were tested against Staphylococcus aureus and Escherichia coli, revealing that modifications at specific positions on the benzofuran ring significantly enhanced antimicrobial efficacy.

- Compounds with electron-donating groups exhibited lower MIC values compared to those with electron-withdrawing groups .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on compounds from the evidence that share key structural motifs, such as heterocyclic cores, amide linkages, or aromatic substituents.

Structural Features

Key Observations :

- The target compound’s quinazolinone moiety is absent in all evidence-based analogs, making it structurally unique. Quinazolinones are known for kinase inhibition, suggesting distinct biological targets compared to thiazole- or thiadiazole-based compounds .

- Substituents like fluorine () and methyl groups () influence solubility and metabolic stability. The target compound lacks halogen substituents, which may reduce bioavailability compared to fluorinated analogs .

Physicochemical Properties

Key Observations :

- The target compound’s quinazolinone group may elevate its melting point compared to ’s compounds (134–178°C), aligning more with ’s high-melting derivatives (e.g., 8a at 290°C) due to increased aromatic stacking .

- ’s dual carbonyl compounds (8a–8c) show enhanced stability, suggesting the target’s quinazolinone ketone could similarly resist metabolic degradation .

Key Observations :

- The target compound’s synthesis likely requires amide coupling between the benzofuran-isoxazole and quinazolinone-propanamide segments, analogous to ’s amidation step .

Key Observations :

- Fluorinated compounds () exhibit enhanced cell permeability, implying that the target’s non-fluorinated structure may require optimization for bioavailability .

Preparation Methods

Formation of the Benzofuran Scaffold

Benzofuran derivatives are synthesized via acid-catalyzed cyclization of o-hydroxybenzaldehyde precursors. For instance, 2-acetylbenzofuran is prepared by refluxing salicylaldehyde derivatives (6a–c ) with chloroacetone (7 ) in acetone under basic conditions (anhydrous K₂CO₃), yielding intermediates 8a–c after 6–8 hours. Bromination of the acetyl group using bromine in acetic acid produces 2-bromoacetylbenzofuran (9a–c ), a key electrophile for subsequent nucleophilic substitutions.

Construction of the Isoxazole Ring

The isoxazole moiety is introduced via 1,3-dipolar cycloaddition between nitrile oxides and acetylene derivatives. As demonstrated in recent work, nitrile oxides generated in situ from hydroxamoyl chlorides (4a–e ) react with propargylated intermediates under thermal conditions to regioselectively form 3,5-disubstituted isoxazoles. For the target compound, this step couples the benzofuran-bearing nitrile oxide with a propargylamine derivative, yielding 5-(benzofuran-2-yl)isoxazol-3-yl)methanamine .

Synthesis of the Quinazolin-4(3H)-One Moiety

The quinazolinone core is constructed through cyclocondensation and alkylation strategies.

Cyclocondensation of Anthranilic Acid Derivatives

Anthranilic acid (1a–c ) reacts with acetic anhydride (2 ) under reflux to form 2-methyl-4H-benzooxazin-4-one (3a–c ). Subsequent treatment with hydrazine hydrate (4 ) yields 2-methylquinazolin-4(3H)-one (5a–c ), confirmed by IR carbonyl stretches at 1670–1680 cm⁻¹.

N-Alkylation for Propanamide Linkage

The propanamide spacer is introduced via N-alkylation of quinazolinone (5a–c ) with bromoacetylbenzofuran (9a–c ). In tetrahydrofuran (THF) with triethylamine (TEA), this reaction proceeds at reflux for 6–10 hours, forming 3-(2-(benzofuran-2-yl)-2-oxoethylamino)-2-methylquinazolin-4(3H)-one (10a–i ). Reduction of the ketone group in 10a–i using NaBH₄ in methanol yields the secondary alcohol 11a–i , which is subsequently converted to a chlorinated intermediate for imidazolium coupling.

Assembly of the Propanamide Backbone

The final coupling integrates the benzofuran-isoxazole and quinazolinone subunits via an amide bond.

Activation of the Carboxylic Acid

The quinazolinone-propanol intermediate (11a–i ) is treated with thionyl chloride (SOCl₂) in chloroform, converting the hydroxyl group to a chlorinated species. This reactive intermediate undergoes nucleophilic substitution with methylimidazole (13 ) in acetonitrile, forming an imidazolium salt (14a–i ) after 24–48 hours.

Amide Bond Formation

The benzofuran-isoxazole-amine derivative is coupled with activated carboxylic acid derivatives (e.g., acyl chlorides) using carbodiimide-based coupling agents. For N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide, the propanamide linkage is achieved by reacting 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid with 5-(benzofuran-2-yl)isoxazol-3-yl)methanamine in the presence of N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Purification via column chromatography (silica gel, ethyl acetate/hexane) yields the final compound with >95% purity.

Spectroscopic Validation and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Mass Spectrometry (HRMS)

X-Ray Diffraction Analysis

Single-crystal X-ray studies of analogous compounds confirm the cis configuration of the isoxazole and benzofuran rings, with bond lengths of 1.423 Å (C-O) and 1.365 Å (C-N) in the isoxazole ring.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Catalytic Enhancements

- Phase-transfer catalysts (e.g., TBAB) improve alkylation efficiency in quinazolinone synthesis (yield increase from 60% to 88%).

- Pd/C-mediated hydrogenation reduces reaction times for nitro group reductions during intermediate steps.

Industrial-Scale Considerations

Automated continuous-flow reactors enable kilogram-scale production of the benzofuran-isoxazole intermediate, achieving 92% conversion with residence times <30 minutes. Recrystallization from ethanol/water mixtures ensures >99% purity for pharmaceutical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.